Cas no 2869872-25-1 (3H-Diazirine-3-propanoic acid, α-amino-3-methyl-, ethyl ester, (αS)- )

3H-Diazirine-3-propanoic acid, α-amino-3-methyl-, ethyl ester, (αS)- 化学的及び物理的性質
名前と識別子
-
- Ethyl (αS)-α-amino-3-methyl-3H-diazirine-3-propanoate (ACI)
- 3H-Diazirine-3-propanoic acid, α-amino-3-methyl-, ethyl ester, (αS)-
-
- インチ: 1S/C7H13N3O2/c1-3-12-6(11)5(8)4-7(2)9-10-7/h5H,3-4,8H2,1-2H3/t5-/m0/s1
- InChIKey: FOGNZDNVDFJHHI-YFKPBYRVSA-N
- ほほえんだ: C(C1(N=N1)C)[C@H](N)C(=O)OCC
3H-Diazirine-3-propanoic acid, α-amino-3-methyl-, ethyl ester, (αS)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-39917889-5.0g |
ethyl (2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoate |
2869872-25-1 | 5.0g |
$7238.0 | 2023-07-07 | ||
Enamine | EN300-39917889-1.0g |
ethyl (2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoate |
2869872-25-1 | 1.0g |
$2496.0 | 2023-07-07 | ||
Enamine | EN300-39917889-0.05g |
ethyl (2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoate |
2869872-25-1 | 0.05g |
$2097.0 | 2023-07-07 | ||
Enamine | EN300-39917889-10.0g |
ethyl (2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoate |
2869872-25-1 | 10.0g |
$10732.0 | 2023-07-07 | ||
Enamine | EN300-39917889-0.25g |
ethyl (2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoate |
2869872-25-1 | 0.25g |
$2297.0 | 2023-07-07 | ||
Enamine | EN300-39917889-2.5g |
ethyl (2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoate |
2869872-25-1 | 2.5g |
$4892.0 | 2023-07-07 | ||
Enamine | EN300-39917889-0.1g |
ethyl (2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoate |
2869872-25-1 | 0.1g |
$2197.0 | 2023-07-07 | ||
Enamine | EN300-39917889-0.5g |
ethyl (2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoate |
2869872-25-1 | 0.5g |
$2396.0 | 2023-07-07 |
3H-Diazirine-3-propanoic acid, α-amino-3-methyl-, ethyl ester, (αS)- 関連文献
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
5. Back matter
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
3H-Diazirine-3-propanoic acid, α-amino-3-methyl-, ethyl ester, (αS)- に関する追加情報
Comprehensive Overview of 3H-Diazirine-3-propanoic acid, α-amino-3-methyl-, ethyl ester, (αS)- (CAS No. 2869872-25-1)
The compound 3H-Diazirine-3-propanoic acid, α-amino-3-methyl-, ethyl ester, (αS)- (CAS No. 2869872-25-1) is a highly specialized chemical entity with significant applications in biochemical research and pharmaceutical development. This diazirine-based derivative is renowned for its unique structural features, including an α-amino acid backbone and an ethyl ester functional group, which make it a valuable tool in photoaffinity labeling and protein interaction studies. Researchers are increasingly focusing on this compound due to its ability to form covalent bonds upon UV irradiation, a property critical for mapping molecular interactions in complex biological systems.
In recent years, the demand for photoaffinity probes like 3H-Diazirine-3-propanoic acid, α-amino-3-methyl-, ethyl ester, (αS)- has surged, driven by advancements in proteomics and drug discovery. This compound's stereospecific (αS)-configuration ensures high selectivity, making it ideal for targeting specific enantiomers in chiral environments. Its methyl-substituted diazirine moiety enhances stability under physiological conditions, addressing a common challenge in live-cell imaging applications. As the scientific community explores AI-driven drug design and high-throughput screening, this molecule’s role in validating computational predictions has become indispensable.
The synthesis of CAS No. 2869872-25-1 involves multi-step organic transformations, with emphasis on preserving the integrity of its diazirine ring and ester group. Recent publications highlight its utility in cryo-EM studies and target identification, aligning with trends in precision medicine. Notably, its compatibility with click chemistry protocols allows for modular conjugation to biomolecules, a feature frequently searched in chemical biology forums. Environmental stability and low toxicity further position it as a sustainable choice compared to traditional crosslinkers.
From an SEO perspective, queries such as "diazirine reagents for protein labeling" or "ethyl ester amino acid derivatives" reflect growing interest in this niche. The compound’s CAS registry number (2869872-25-1) is often used in patent searches, underscoring its commercial relevance. Discussions on post-translational modification studies and enzyme inhibition mechanisms frequently cite its applications, reinforcing its interdisciplinary appeal. Analytical techniques like LC-MS and NMR are essential for characterizing its purity, a topic of concern for quality-conscious buyers.
Future research directions may explore its potential in nanoparticle functionalization or biosensor development, areas gaining traction in nanomedicine. The compound’s αS-configuration also opens doors for asymmetric catalysis studies, a hot topic in green chemistry. As regulatory frameworks evolve, its non-hazardous profile aligns with global shifts toward safer lab reagents. For suppliers, emphasizing batch-to-batch consistency and scalability in product descriptions can address procurement pain points highlighted in market surveys.
In summary, 3H-Diazirine-3-propanoic acid, α-amino-3-methyl-, ethyl ester, (αS)- exemplifies the convergence of synthetic chemistry and life sciences. Its versatility across structural biology, drug discovery, and material science ensures sustained academic and industrial interest. By addressing search trends like "diazirine-based crosslinkers" and "chiral photoaffinity labels", this overview bridges technical depth with user intent, optimizing visibility for stakeholders navigating the complex landscape of research chemicals.
2869872-25-1 (3H-Diazirine-3-propanoic acid, α-amino-3-methyl-, ethyl ester, (αS)- ) 関連製品
- 1251617-59-0(6-({(4-methoxyphenyl)methylcarbamoyl}methyl)-7-oxo-6H,7H-1,2thiazolo4,5-dpyrimidine-3-carboxamide)
- 765248-92-8(cis-5-methylpiperidine-2-carboxylic acid)
- 1225845-77-1(3-(2-methoxy-4,5-dimethylphenyl)propan-1-amine)
- 2171759-70-7(2-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidoethyl}sulfanyl)acetic acid)
- 2580128-61-4((4S)-3-(benzyloxy)carbonyl-2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid)
- 356780-61-5((7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol)
- 941885-59-2(ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate)
- 1804710-16-4(2-Methyl-4-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehyde)
- 1568124-18-4((1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol)
- 369604-02-4(8-(butan-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)